

Application Notes and Protocols for FR221647 in Animal Models

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Compound of Interest

Compound Name: FR221647

Cat. No.: B1674026

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These application notes provide a detailed overview of the available preclinical data on **FR221647**, a non-nucleoside inhibitor of adenosine deaminase (ADA). The information is compiled from the primary literature to guide the design of in vivo studies in animal models.

Overview of FR221647

FR221647, chemically known as 1-(1-hydroxy-4-phenyl-2-butyl)imidazole-4-carboxamide, is an experimental compound identified through structure-based de novo design. It is a competitive inhibitor of human adenosine deaminase with a K_i value of 5.9 μM . Preclinical evaluations have highlighted its potential as an orally active agent with favorable pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the reported pharmacokinetic parameters of **FR221647** in mice. This data is crucial for dose selection and study design in future animal experiments.

Table 1: Pharmacokinetic Parameters of **FR221647** in Mice Following a Single 10 mg/kg Dose

Administration Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng·hr/mL)	F (%)
Intravenous (i.v.)	1200	0.083	684	-
Oral (p.o.)	267	0.25	453	66.2
Intraperitoneal (i.p.)	563	0.25	609	89.0

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Bioavailability.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the in vivo evaluation of **FR221647**.

Animal Models

- Species: Male BALB/c mice
- Age: 7 weeks
- Housing: Maintained under standard laboratory conditions with ad libitum access to food and water.

Preparation of Dosing Solutions

- Intravenous (i.v.) Administration: Dissolve **FR221647** in a vehicle of 10% DMSO / 90% saline.
- Oral (p.o.) and Intraperitoneal (i.p.) Administration: Suspend **FR221647** in a vehicle of 0.5% methylcellulose solution.

Administration of FR221647

- Dosage: 10 mg/kg body weight.

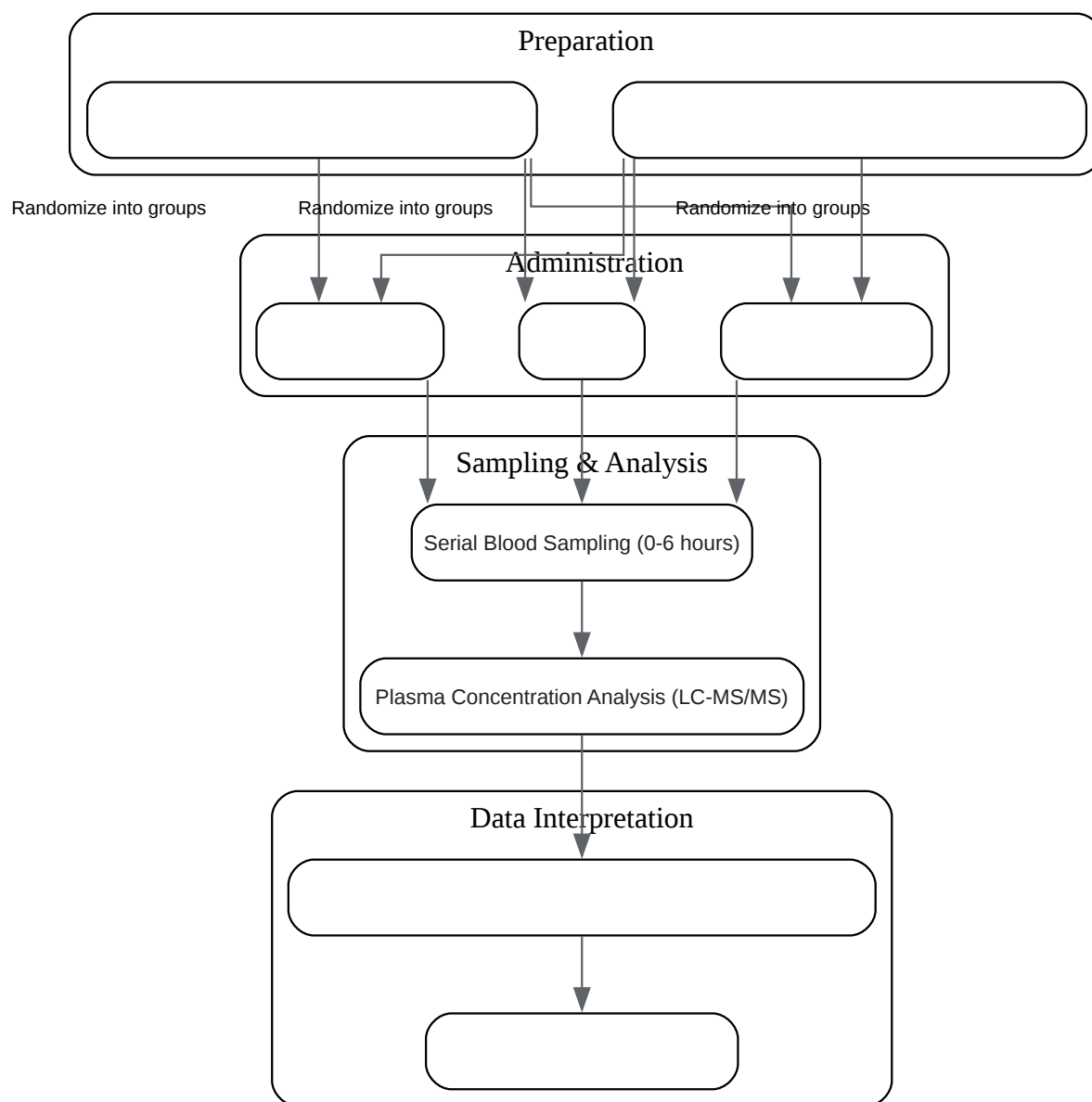
- Volume: Administer a volume of 10 mL/kg body weight.
- Routes of Administration:
 - Intravenous: Administer via the tail vein.
 - Oral: Administer using a gavage needle.
 - Intraperitoneal: Administer via intraperitoneal injection.

Pharmacokinetic Analysis

- Blood Sampling:
 - Collect blood samples from the orbital sinus at the following time points post-dosing:
 - i.v.: 0.083, 0.25, 0.5, 1, 2, 4, and 6 hours.
 - p.o. and i.p.: 0.25, 0.5, 1, 2, 4, and 6 hours.
 - Use heparinized tubes for blood collection.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis:
 - Analyze the plasma concentrations of **FR221647** using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
 - The lower limit of quantification for the assay should be 1 ng/mL.
- Pharmacokinetic Parameter Calculation:
 - Calculate the pharmacokinetic parameters, including C_{max}, T_{max}, and AUC, using non-compartmental analysis.
 - Determine bioavailability (F) using the formula: $F (\%) = (AUC_{\text{oral or i.p.}} / AUC_{\text{i.v.}}) \times 100$.

Visualizations

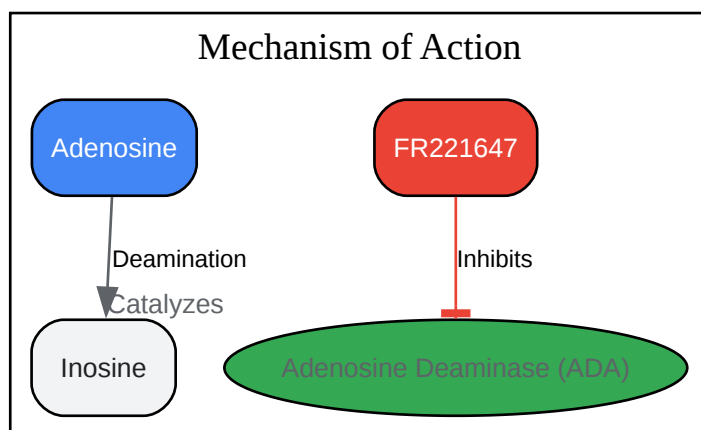
Experimental Workflow for Pharmacokinetic Studies



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Caption: Workflow for pharmacokinetic evaluation of **FR221647** in mice.

Adenosine Deaminase Inhibition Signaling Pathway



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Caption: Inhibition of adenosine deaminase by **FR221647**.

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